Ethyl 4-chloro-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTONRXIPNPAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022933 | |
| Record name | Ethyl 4-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15393-58-5 | |
| Record name | Benzoic acid, 4-chloro-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15393-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-chloro-2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Chloro 2 Methylbenzoate and Its Aromatic Precursors
Synthesis of 4-Chloro-2-methylbenzoic Acid (Key Precursor)
The synthesis of 4-chloro-2-methylbenzoic acid is a critical first stage. The substitution pattern of this molecule—with chloro and methyl groups flanking a carboxylic acid—requires regioselective synthetic strategies. Two principal routes, Directed Ortho-Metalation and the Sandmeyer reaction, offer distinct advantages and challenges.
Directed Ortho-Metalation Strategies for Carboxylation
Directed ortho-metalation (DoM) is a powerful laboratory technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-proton. The resulting aryllithium intermediate can then react with various electrophiles, such as carbon dioxide, to install a carboxylic acid group.
In the context of 4-chloro-2-methylbenzoic acid, a plausible DoM strategy begins with a precursor like 2-bromo-5-chlorotoluene. Here, the bromine atom acts as a precursor to the lithiated species through a halogen-metal exchange, which is then carboxylated.
The synthesis proceeds via a halogen-metal exchange followed by carboxylation. A closely related synthesis of 4-fluoro-2-methylbenzoic acid from 2-bromo-5-fluorotoluene (B1266450) illustrates the typical conditions required for this class of reaction. google.com The process involves dissolving the halo-toluene precursor in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooling the mixture to extremely low temperatures.
The organolithium reagent, such as sec-butyllithium (B1581126) or n-butyllithium, is added slowly to the cooled solution. This initiates a halogen-metal exchange, replacing the bromine atom with lithium to form a highly reactive aryllithium intermediate. This intermediate is not isolated but is immediately quenched by introducing solid carbon dioxide (dry ice). The dry ice serves as the electrophile, and upon acidic workup, the corresponding carboxylic acid is formed.
Table 1: Reaction Conditions for Carboxylation via Lithiation
| Parameter | Condition | Purpose |
| Starting Material | 2-bromo-5-chlorotoluene | Provides the carbon skeleton and a site for lithiation. |
| Reagent | sec-Butyllithium (s-BuLi) | A strong base that initiates halogen-metal exchange. |
| Electrophile | Carbon Dioxide (CO₂), solid | Source of the carboxyl group. |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent to dissolve reactants. |
| Temperature | -78 °C | Crucial for maintaining the stability of the aryllithium intermediate and preventing side reactions. google.com |
| Workup | Aqueous Acid (e.g., HCl) | Protonates the carboxylate salt to yield the final carboxylic acid. |
Achieving high yield and purity in DoM reactions is critically dependent on stringent control of the reaction environment. google.com
Anhydrous and Anaerobic Conditions: Organolithium reagents are highly pyrophoric and react vigorously with water and oxygen. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
Temperature Control: The aryllithium intermediate is thermally unstable. Maintaining the temperature at -78 °C (the sublimation point of dry ice) is essential to prevent decomposition and undesired side reactions, such as reaction with the solvent. google.com
Purity of Reagents: The purity of the starting material and the organolithium reagent is paramount. Impurities can lead to the formation of byproducts that are difficult to separate from the desired carboxylic acid. Recrystallization is often required to purify the final product.
Diazotization and Sandmeyer Reaction Pathways
An alternative and highly versatile route to substituted aromatic compounds is the Sandmeyer reaction. wikipedia.orgbyjus.com This pathway typically begins with an aromatic amine, which is converted to a diazonium salt. This salt is a superb intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be displaced by a wide variety of nucleophiles, including halides and cyanide. wikipedia.org
To synthesize 4-chloro-2-methylbenzoic acid, a plausible precursor is 2-amino-4-chlorobenzoic acid or a related derivative. A patent describing the synthesis of the analogous 5-bromo-2-chloro-benzoic acid from a benzyl (B1604629) 5-bromo-2-aminobenzoate highlights the key steps. epo.org The process involves diazotization of the amino group using sodium nitrite (B80452) in an acidic medium, followed by a copper(I)-catalyzed displacement of the diazonium group with a chloride ion. If starting from 4-chloro-2-methylaniline, the Sandmeyer reaction could be used to introduce a nitrile (-CN) group, which is then hydrolyzed to a carboxylic acid. wikipedia.orgscirp.org
The diazotization step requires cold conditions (typically 0–5 °C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction involves adding the cold diazonium salt solution to a solution of a copper(I) salt, such as copper(I) chloride (CuCl). byjus.com
Table 2: General Steps for Sandmeyer Synthesis of 4-Chloro-2-methylbenzoic Acid
| Step | Reactants | Key Conditions | Product of Step |
| 1. Diazotization | 2-Amino-4-chlorobenzoic Acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | 4-Chloro-2-carboxybenzenediazonium chloride |
| 2. Sandmeyer | Diazonium Salt, Copper(I) Chloride (CuCl) | Room temperature or gentle warming | 4-Chloro-2-methylbenzoic Acid (if starting from an aminotoluene followed by other steps) or direct product |
| (Alternate Step 2) | Diazonium Salt (from 4-chloro-2-methylaniline), Copper(I) Cyanide (CuCN) | Room temperature or gentle warming | 4-Chloro-2-methylbenzonitrile |
| (Alternate Step 3) | 4-Chloro-2-methylbenzonitrile, H₂O, Acid or Base | Heating (reflux) | 4-Chloro-2-methylbenzoic Acid |
A patented process for a similar transformation reported high purity (99.1%) and yield for the intermediate steps, demonstrating the effectiveness of this method for producing clean products suitable for industrial applications. epo.org
Comparative Analysis of Industrial and Laboratory Synthesis Methods
The choice between different synthetic routes often depends on the scale of production, cost, safety, and environmental impact.
| Feature | Laboratory Synthesis (DoM) | Industrial Synthesis (Toluene Oxidation) | Industrial Synthesis (Sandmeyer Reaction) |
| Starting Materials | Often complex, multi-functionalized aromatics. | Simple, bulk chemicals like substituted toluenes (e.g., 4-chlorotoluene). wikipedia.org | Aromatic amines, which may require prior synthesis. |
| Reagents | Pyrophoric organolithiums (e.g., n-BuLi), cryogenic conditions (-78 °C). google.com | Air/Oxygen, metal catalysts (e.g., cobalt naphthenate). chemicalbook.com | Sodium nitrite, copper salts, strong acids. |
| Conditions | Strict anhydrous/anaerobic, ultra-low temperature. High degree of control needed. kewaunee.in | Often high temperature and pressure. sciencemadness.org | Low temperature for diazotization, but otherwise mild conditions. |
| Scalability | Difficult and hazardous to scale up due to pyrophoric reagents and cryogenics. google.com | Well-established for large-scale, continuous production. wikipedia.org | Scalable and widely used in industry, particularly for pharmaceuticals. epo.org |
| Selectivity | Excellent regioselectivity controlled by the directing group. | Can be less selective, potentially leading to over-oxidation or side-chain halogenation. | Excellent for introducing groups that are difficult to add via direct substitution. |
| Cost & Yield | Reagents are expensive; yields can be high but require careful optimization. | Low-cost starting materials and high throughput make it economical. | Moderate cost; can involve multiple steps which may lower overall yield. |
Esterification Protocols for Ethyl 4-chloro-2-methylbenzoate
The final step in the synthesis is the conversion of 4-chloro-2-methylbenzoic acid to its ethyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu
The reaction is an equilibrium process. tcu.edu To drive the reaction toward the formation of the ester and achieve a high yield, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, and/or by removing the water that is formed as a byproduct. byjus.com The reaction mixture is usually heated to reflux to increase the reaction rate. After the reaction is complete, a workup procedure is required to neutralize the acid catalyst and purify the ester product, often through extraction and distillation.
Table 3: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
| Reactants | 4-Chloro-2-methylbenzoic Acid, Ethanol (B145695) (C₂H₅OH) | Carboxylic acid and alcohol for ester formation. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. tcu.edu |
| Solvent | Ethanol (excess) | Serves as both reactant and solvent, shifting the equilibrium to favor the product. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Increases the rate of reaction. |
| Reaction Time | Several hours to overnight | To allow the reaction to reach equilibrium. |
| Workup | 1. Neutralization (e.g., NaHCO₃ solution) 2. Extraction (e.g., with ethyl acetate) 3. Drying and solvent removal | To remove the acid catalyst and unreacted carboxylic acid, and to isolate the pure ester. |
Direct Esterification from 4-Chloro-2-methylbenzoic Acid
The most conventional route to this compound is the direct esterification of 4-chloro-2-methylbenzoic acid with ethanol. This reaction is a classic example of Fischer-Speier esterification, a reversible, acid-catalyzed condensation reaction. wikipedia.org
The process involves heating a mixture of 4-chloro-2-methylbenzoic acid and an excess of ethanol in the presence of a strong acid catalyst. wikipedia.org Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester product, an excess of the alcohol reactant is typically used. tcu.edumasterorganicchemistry.com Another strategy to improve the yield is the removal of water, a byproduct of the reaction, as it forms. This can be accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction mixture. masterorganicchemistry.com
Microwave-assisted organic synthesis (MAOS) has emerged as a modern alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. usm.myusm.my For substituted benzoic acids, microwave irradiation in a sealed vessel can accelerate the esterification process. usm.myusm.myacademicpublishers.org For instance, studies on similar substituted benzoic acids have shown that optimizing temperature and reaction time under microwave conditions can lead to high yields of the corresponding ester. usm.myacademicpublishers.org A patent describing the synthesis of the related methyl 4-bromo-2-methylbenzoate specifies the use of sulfuric acid in methanol (B129727), highlighting a standard industrial approach for this type of transformation. google.com
| Catalyst | Alcohol | Conditions | Yield | Reference(s) |
| Sulfuric Acid | Ethanol | Reflux | Good to High | wikipedia.orgtcu.edu |
| p-Toluenesulfonic Acid | Dodecan-1-ol | 110 °C | Good | core.ac.uk |
| Sulfuric Acid | Ethanol | Microwave (130-150 °C) | Good | usm.myusm.my |
| Zr/Ti Solid Acid | Methanol | 150-180 °C | ~90% (for methyl esters) | researchgate.net |
Table 1. Representative Conditions for Direct Esterification of Benzoic Acids. This table summarizes various catalytic systems and conditions used for the Fischer esterification of benzoic acid and its derivatives, which are applicable to the synthesis of this compound.
Transesterification Approaches
Transesterification is an alternative pathway for synthesizing this compound. This process involves converting a different ester, such as Mthis compound, into the desired ethyl ester by reacting it with ethanol. ucla.edulibretexts.org This reaction is also an equilibrium process and is typically catalyzed by either an acid or a base. wikipedia.org
In acid-catalyzed transesterification, a strong acid like sulfuric acid protonates the carbonyl oxygen of the starting ester, enhancing its electrophilicity. wikipedia.orgyoutube.com Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the displacement of the original alkoxy group (e.g., methoxy) and the formation of the new ester (ethyl) and a different alcohol (methanol). libretexts.orgyoutube.com To favor the product, a large excess of the new alcohol (ethanol) is used as the solvent, shifting the equilibrium forward according to Le Châtelier's principle. ucla.edumasterorganicchemistry.comlibretexts.org
Base-catalyzed transesterification typically employs a strong base, such as sodium ethoxide. The ethoxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate, which then expels the original alkoxide (methoxide) to yield the ethyl ester. masterorganicchemistry.com
Green Chemistry Considerations in Ester Synthesis
In recent years, the principles of green chemistry have been increasingly applied to ester synthesis to minimize environmental impact. uwlax.edu Key strategies include the use of solvent-free reaction conditions, renewable reagents, and recyclable catalysts. ijstr.orgresearchgate.netmun.ca
Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the environmental and economic costs associated with solvent use and disposal. ijstr.orgmdpi.com Several studies have demonstrated successful esterification of benzoic acids under solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. researchgate.netepa.gov
The replacement of corrosive and difficult-to-handle mineral acids like sulfuric acid with solid acid catalysts is a major focus of green esterification. These catalysts are generally non-corrosive, reusable, and easily separated from the reaction mixture by simple filtration. Examples of such catalysts that have proven effective for esterifying benzoic acids include:
Modified Montmorillonite K10 clay: An inexpensive and readily available clay that, when activated with phosphoric acid, serves as an efficient catalyst for solvent-free esterification. ijstr.orgepa.gov
Supported Iron Oxide Nanoparticles: Iron oxide nanoparticles supported on materials like SBA-15 silica (B1680970) have shown high catalytic activity for the esterification of various carboxylic acids with methanol and ethanol. mdpi.com
Expandable Graphite (B72142): Sulfuric acid-intercalated graphite has been used as a recyclable catalyst for the synthesis of ethyl benzoate (B1203000) under microwave heating, achieving good yields. cibtech.org
Brønsted Acidic Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the catalyst and the reaction medium. They are noted for their low volatility, high thermal stability, and recyclability, making them a green alternative to volatile organic solvents and traditional acids. researchgate.netdergipark.org.tr
Exploration of Novel Catalytic Systems for Synthesis
Research into the synthesis of esters continues to explore novel and more efficient catalytic systems. Beyond the green catalysts mentioned previously, other innovative approaches are being developed to improve yields, selectivity, and reaction conditions for transformations like the synthesis of this compound.
Heterogeneous catalysts are at the forefront of this research due to their ease of separation and recyclability. Novel solid acid catalysts, such as sulfated titania and titanium/zirconium-based ceramics, have been developed and show high activity and selectivity for the esterification of carboxylic acids. researchgate.netresearchgate.net For instance, a titanium-zirconium solid acid was effective in synthesizing a series of methyl benzoate compounds from various benzoic acids and methanol. researchgate.net
Homogeneous catalysis is also evolving. Methanesulfonic anhydride (B1165640) has been shown to be an effective reagent for promoting the esterification of alcohols with carboxylic acids. wikipedia.org Furthermore, advanced catalytic systems involving orthoesters have been patented. Reacting an aromatic carboxylic acid with a mixture of a lower alkanol and an orthoester in the presence of a strong acid catalyst has been shown to proceed at improved rates and yield high-purity esters free from colored by-products. google.com
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The primary methods for synthesizing this compound, direct esterification and transesterification, proceed via well-documented nucleophilic acyl substitution pathways.
The mechanism for the acid-catalyzed Fischer-Speier esterification involves several reversible steps: wikipedia.orgmdpi.com
Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the attacking alcohol) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
The acid-catalyzed transesterification follows a very similar mechanistic pathway. wikipedia.orglibretexts.org The key difference is that the attacking nucleophile is an alcohol (ethanol) and the leaving group is also an alcohol (methanol), rather than water. The steps of protonation, nucleophilic attack, proton transfer, and elimination of the leaving group are analogous. youtube.commasterorganicchemistry.com
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of Ethyl 4-chloro-2-methylbenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring appear as a multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂) of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.3 ppm. The methyl protons (-CH₃) of the ethyl group are observed as a triplet further upfield, around δ 1.3 ppm, due to coupling with the neighboring methylene protons. The methyl group attached to the benzene ring shows a singlet at approximately δ 2.4 ppm.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 | d | 1H | Aromatic H |
| ~7.2 | d | 1H | Aromatic H |
| ~7.1 | s | 1H | Aromatic H |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 166 ppm. The aromatic carbons show signals in the range of δ 125-140 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the ester group (C-CO) are identifiable within this region. The methylene carbon (-OCH₂) of the ethyl group resonates around δ 61 ppm, while the methyl carbon of the ethyl group (-OCH₂CH₃) appears at about δ 14 ppm. The methyl carbon attached to the aromatic ring is found near δ 21 ppm.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~166 | C=O |
| ~140 | Aromatic C |
| ~138 | Aromatic C |
| ~132 | Aromatic C |
| ~130 | Aromatic C |
| ~125 | Aromatic C |
| ~61 | -OCH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. youtube.comsdsu.edu Correlations between the aromatic protons can also help in assigning their specific positions on the ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.eduepfl.ch The HSQC spectrum would show a correlation peak between the methylene protons (δ ~4.3 ppm) and the methylene carbon (δ ~61 ppm), and between the methyl protons of the ethyl group (δ ~1.3 ppm) and its corresponding carbon (δ ~14 ppm). Similarly, the aromatic protons would show correlations to their directly attached carbons. columbia.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments. columbia.eduepfl.ch Key HMBC correlations for this compound would include:
The methylene protons of the ethyl group showing a correlation to the carbonyl carbon.
The protons of the methyl group on the ring correlating with the adjacent aromatic carbons.
Aromatic protons showing correlations to the carbonyl carbon and other aromatic carbons, which helps to confirm the substitution pattern. columbia.eduepfl.ch
Solvent Effects on NMR Parameters
The choice of solvent can influence the chemical shifts in NMR spectroscopy. pitt.edu While CDCl₃ is a common solvent, using more polar solvents like DMSO-d₆ or acetone-d₆ can cause shifts in the proton and carbon signals due to different solute-solvent interactions, such as hydrogen bonding or changes in the local magnetic environment. pitt.edu For instance, the chemical shift of protons on or near polar functional groups, like the ester in this compound, may be more significantly affected by the solvent's polarity. pitt.edu
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule and understanding its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. scholarsresearchlibrary.com
C=O Stretch: A strong, sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. ucalgary.ca
C-O Stretch: The C-O stretching vibrations of the ester group typically appear as two bands in the fingerprint region, around 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch). ucalgary.ca
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are observed as medium to weak bands in the 1450-1600 cm⁻¹ region. ucalgary.ca
C-H Stretch: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups are found just below 3000 cm⁻¹.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond typically appears as a strong band in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.
FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~1730 | C=O Stretch (Ester) |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1275, ~1100 | C-O Stretch (Ester) |
| ~750 | C-Cl Stretch |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful vibrational spectroscopy technique used to probe the structure of molecules. In the study of aromatic esters, FT-Raman provides detailed information about the vibrations of the benzene ring, the carbonyl group, and the ester functional group. While a dedicated FT-Raman study for this compound is not widely published, analysis of closely related compounds such as 4-chloro-2-methyl benzonitrile (B105546) allows for the prediction and assignment of characteristic vibrational modes. slideshare.net The FT-Raman spectrum is complementary to the FT-IR spectrum, and together they provide a more complete picture of the vibrational landscape of the molecule. slideshare.netresearchgate.net
Analysis of Characteristic Vibrational Modes
The vibrational modes of this compound can be assigned by comparing its spectrum with those of similar molecules like other substituted benzoates and toluenes. researchgate.netscholarsresearchlibrary.com The key vibrations include C-H stretching of the methyl and ethyl groups, the C=O stretching of the ester, ring breathing modes of the substituted benzene, and the C-Cl stretching vibration.
The methyl group (CH₃) vibrations are typically observed with asymmetric stretching modes around 2950-3050 cm⁻¹ and symmetric stretching near 2900-2950 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration is a very strong and characteristic band for esters, typically appearing in the region of 1720-1740 cm⁻¹. The exact position is sensitive to electronic effects of the ring substituents. The benzene ring itself has several characteristic vibrations, including C-C stretching modes which appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching (Methyl/Ethyl) | 2900-3050 | Asymmetric and symmetric stretching of C-H bonds. researchgate.net |
| C=O Stretching (Ester) | 1720-1740 | Stretching of the carbonyl double bond. |
| C-C Stretching (Aromatic Ring) | 1400-1600 | In-plane stretching vibrations of the benzene ring. researchgate.net |
| C-O Stretching (Ester) | 1200-1300 | Asymmetric stretching of the C-O-C bond. collectionscanada.gc.ca |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound consists of the substituted benzene ring conjugated with the carbonyl group of the ester. This system gives rise to characteristic absorption bands in the ultraviolet region.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of aromatic esters like this compound is typically characterized by two main absorption bands. These correspond to the π → π* and n → π* electronic transitions. The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and carbonyl group, is high-energy and results in a strong absorption band, typically below 250 nm. A second, lower intensity band corresponding to the n → π* transition of the carbonyl group may be observed at longer wavelengths, though it is often obscured by the more intense π → π* band. For a related compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, experimental UV-Vis analysis showed absorption maxima that were compared with theoretically computed spectra. researchgate.net
Solvatochromic Effects on UV-Vis Spectra
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. nih.gov The electron ionization (EI) mass spectrum of a compound provides a "fingerprint" based on the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₁₀H₁₁ClO₂) can be calculated from the masses of its constituent isotopes.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight (Nominal) | 198 g/mol |
| Theoretical Exact Mass [M] | 198.04476 Da |
| Theoretical Exact Mass [M+H]⁺ | 199.05259 Da |
The fragmentation pathways of related compounds can be investigated to predict the behavior of this compound. nih.govuni-halle.demdpi.commdpi.com For the closely related isomer Ethyl 4-chlorobenzoate (B1228818), the major fragments observed in its GC-MS spectrum include peaks at m/z 184 (molecular ion), 155, 139 (base peak), 111, and 75. nih.gov A likely fragmentation pathway for this compound would involve an initial alpha-cleavage with the loss of the ethoxy radical (•OCH₂CH₃) to form the 4-chloro-2-methylbenzoyl cation. Another common pathway for ethyl esters is the McLafferty rearrangement, which results in the loss of ethylene (B1197577) (C₂H₄).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 198/200 | [C₁₀H₁₁ClO₂]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| 170/172 | [C₈H₆ClO₂]⁺ | Loss of ethylene (C₂H₄) via McLafferty rearrangement |
| 153/155 | [C₈H₆ClO]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 139/141 | [C₇H₄ClO]⁺ | Loss of CO from the [M-OC₂H₅]⁺ fragment |
Fragmentation Patterns and Structural Information Derivation
Mass spectrometry provides critical information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. chemguide.co.ukpharmacy180.com The process begins with the ionization of the molecule, creating a molecular ion (M+), which is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments, with the most abundant ion designated as the base peak. pharmacy180.com
For esters like this compound, characteristic fragmentation patterns emerge. A common fragmentation pathway for esters is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group. libretexts.org In the case of ethyl benzoate (B1203000), a related compound, the loss of the ethoxy radical (•OCH2CH3) results in a prominent peak corresponding to the benzoyl cation. pharmacy180.com Another typical fragmentation involves a McLafferty rearrangement, particularly in esters with longer alkyl chains, though this is less likely to be a primary pathway for an ethyl ester. libretexts.org
The presence of a chlorine atom introduces a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in M+ and M+2 peaks for chlorine-containing fragments, where the M+2 peak has about one-third the intensity of the M+ peak, aiding in the identification of these fragments.
Analysis of the fragmentation of similar aromatic compounds can provide further insight. For instance, in substituted benzoyl compounds, the elimination of a chlorine atom or a benzoyl radical is a common occurrence. nih.gov The stability of the resulting carbocations and acylium ions significantly influences the observed fragmentation pattern, with more stable ions yielding more intense peaks in the spectrum. pharmacy180.comlibretexts.org By carefully analyzing the m/z values of the fragment ions and the neutral losses, the connectivity of the atoms within this compound can be systematically deduced.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural picture of the molecule in its solid state.
To obtain the crystal structure of this compound, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. Data collection for similar organic molecules is often performed at low temperatures to minimize thermal vibrations of the atoms. researchgate.net The collected diffraction data are then processed, which involves integrating the intensities of the reflections and applying corrections for various experimental factors. The structure is subsequently solved and refined using specialized software.
The analysis of the diffraction pattern reveals the crystal system, space group, and the dimensions of the unit cell. For example, a related compound, methyl 4-methylbenzoate, crystallizes in the monoclinic system with the space group P2/c. researchgate.net The unit cell parameters, which include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), define the fundamental repeating unit of the crystal lattice.
Table 1: Crystallographic Data for a Related Benzoate Compound
| Parameter | Value |
|---|---|
| Compound | Methyl 4-methylbenzoate researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2/c researchgate.net |
| a (Å) | 5.9134 (11) researchgate.net |
| b (Å) | 7.6048 (14) researchgate.net |
| c (Å) | 17.484 (3) researchgate.net |
| β (°) | 97.783 (4) researchgate.net |
| Volume (ų) | 779.0 (2) researchgate.net |
| Z | 4 researchgate.net |
The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. In benzoate esters, the C-O bond lengths within the ester group can indicate the degree of single or double bond character. researchgate.net For instance, in methyl 4-methylbenzoate, the C-O bond lengths show single-bond character. researchgate.net The planarity of the molecule can be assessed by the dihedral angle between the aromatic ring and the ester group. researchgate.net
Table 2: Selected Bond Parameters for a Related Benzoate Compound
| Parameter | Value |
|---|---|
| Molecule | Methyl 4-methylbenzoate researchgate.net |
| C-O Bond Lengths (Å) | 1.251(2) to 1.273(2) researchgate.net |
| O-C-O Bond Angle (°) | 125.1(2) researchgate.net |
| Dihedral Angle (Aromatic Ring to COOMe) (°) | 0.95 (6) researchgate.net |
The X-ray diffraction data reveals the preferred conformation of the molecule in the solid state. For this compound, this would include the orientation of the ethyl group relative to the benzoate core and the planarity of the entire molecule. In some crystal structures of similar compounds, multiple molecules with slightly different conformations can be present in the asymmetric unit. nih.gov
C-H···O hydrogen bonds: These weak hydrogen bonds involve a hydrogen atom attached to a carbon atom and an oxygen atom of a neighboring molecule. nih.gov
C-H···π interactions: In this type of interaction, a C-H bond points towards the electron-rich π system of an aromatic ring. nih.gov
π-π stacking: This involves the attractive interaction between the π systems of adjacent aromatic rings. The geometry of this interaction can be face-to-face or edge-to-face. nih.gov
The presence and nature of these interactions dictate how the molecules are arranged in the crystal, influencing physical properties such as melting point and solubility. In some related structures, π-π stacking is facilitated by the planarity of the molecule. However, in other cases, the orientation of the aromatic rings may not be suitable for efficient π-stacking. nih.gov The crystal packing of 4-halobenzenesulfonamides, for example, is characterized by layers held together by N-H···O hydrogen bonds and, in some cases, interlayer halogen bonds. researchgate.net
Supramolecular Assembly and Crystal Packing Arrangements
A comprehensive analysis of the supramolecular assembly and crystal packing of this compound is currently hindered by a lack of publicly available, specific crystallographic data for this compound. While the chemical structure of this compound is known, detailed experimental determination of its single-crystal X-ray structure, which is essential for elucidating its three-dimensional arrangement in the solid state, does not appear to be present in the searched scientific literature.
In the absence of direct experimental data for this compound, a predictive discussion on its potential supramolecular interactions can be made based on the analysis of structurally related compounds. For instance, studies on other substituted benzoates reveal common packing motifs driven by weak intermolecular forces.
For example, the crystal structure of ethyl 4-chloro-3-nitrobenzoate reveals that intermolecular C—H···O hydrogen bonds are significant in its crystal packing, linking the molecules into a stable structure. nih.gov In this molecule, the arrangement is also influenced by the near co-planarity of the benzene ring and the ester group. nih.gov
Similarly, investigations into other complex chlorinated and methylated aromatic esters, such as ethyl 4-(2-chloro-phen-yl)-2-methyl-4H-pyrimido[2,1-b] nih.govresearchgate.netbenzo-thia-zole-3-carboxyl-ate , have identified weak aromatic π-π stacking interactions as a key feature in their crystal assembly. nih.gov In this particular structure, the centroid-centroid separation between phenyl and pyrimidine (B1678525) rings is 3.666 (2) Å. nih.gov
Based on these observations from related structures, it can be hypothesized that the supramolecular assembly of this compound would likely be governed by a combination of several weak intermolecular interactions:
C—H···O Hydrogen Bonds: The presence of the ester carbonyl group and C-H bonds on the aromatic ring and ethyl group suggests the potential for the formation of C—H···O hydrogen bonds, which would play a role in linking adjacent molecules.
π-π Stacking Interactions: The aromatic benzene ring could facilitate π-π stacking interactions between parallel-oriented molecules, contributing to the stability of the crystal lattice.
Halogen Bonding: The chlorine atom could participate in halogen bonding (C-Cl···O or C-Cl···π interactions), a directional interaction that can significantly influence crystal packing.
Without experimental data, the specific geometry of these interactions, the resulting packing motifs (e.g., herringbone, lamellar), and the crystallographic parameters such as unit cell dimensions and space group for this compound remain speculative. A definitive description of its supramolecular assembly and the creation of detailed data tables would require a dedicated single-crystal X-ray diffraction study.
Quantum Chemical and Theoretical Investigations of Molecular Properties
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules in their ground state. By modeling electron correlation, DFT provides a robust framework for predicting a variety of molecular properties with high accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) for reliable calculations. scholarsresearchlibrary.comresearchgate.net
Optimized Geometries and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the lowest energy arrangement of atoms in a molecule. For Ethyl 4-chloro-2-methylbenzoate, this process reveals the most stable three-dimensional structure. The analysis involves calculating bond lengths, bond angles, and dihedral angles.
The geometry of the benzene (B151609) ring is influenced by its substituents. The electron-donating methyl group and the electron-withdrawing chloro group, along with the ethyl ester group, can cause slight distortions from a perfect hexagonal ring structure. scholarsresearchlibrary.com Bond lengths between carbon atoms in the benzene ring of similar substituted benzoates are typically found to be in the range of 1.390 to 1.405 Å. scholarsresearchlibrary.com The orientation of the ethyl ester group relative to the aromatic ring is a key conformational feature, with the planar conformation generally being the most stable due to conjugation between the carbonyl group and the ring.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are typical values based on DFT calculations of analogous substituted benzoates and may not represent exact experimental values for this specific molecule.)
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.390 - 1.405 |
| C-Cl | ~1.740 |
| C=O | ~1.215 |
| C-O (ester) | ~1.350 |
| O-C (ethyl) | ~1.450 |
| Bond Angles (°) | |
| C-C-C (aromatic) | ~120.0 |
| C-C-Cl | ~119.5 |
| C-C-C(O) | ~120.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO energies)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, reflecting its electron-donating capability. The LUMO is anticipated to be distributed over the carbonyl group and the benzene ring, indicating the sites susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro group tends to lower the energy of the LUMO, while the electron-donating methyl group can raise the energy of the HOMO. nih.gov
Table 2: Illustrative FMO Energies for a Substituted Benzoate (B1203000) (Note: These values are for illustrative purposes to demonstrate the concept and are not specific to this compound.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net
In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine atom will also contribute to a region of negative potential. The most positive potential (blue) is likely to be found around the hydrogen atoms of the ethyl group and the aromatic ring, making them potential sites for nucleophilic interaction. researchgate.net
Simulated Vibrational Frequencies (IR and Raman) for Spectroscopic Correlation
Theoretical vibrational analysis using DFT is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. scholarsresearchlibrary.com The calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and other systematic errors, typically show good agreement with experimental data. researchgate.net
The vibrational spectrum of this compound is characterized by several key modes:
C=O Stretching: A strong absorption band, typically in the region of 1710-1730 cm⁻¹, corresponding to the stretching of the ester carbonyl group. ucalgary.ca
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring. scholarsresearchlibrary.com
C-O Stretching: Ester C-O stretching vibrations usually appear in the 1100-1300 cm⁻¹ range. ucalgary.ca
C-H Stretching: Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl and ethyl groups are observed in the 2850-3000 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: Based on typical frequency ranges for functional groups in similar molecules.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Ester) | 1715 - 1735 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Predicted NMR Chemical Shifts (GIAO approach)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts (δ). rsc.org By calculating the magnetic shielding tensors for each nucleus, the GIAO method provides theoretical spectra that can be directly compared with experimental ¹H and ¹³C NMR data.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and a singlet for the methyl group attached to the ring. The chemical shifts are influenced by the electronic environment; for instance, the quartet of the ethyl group's methylene (B1212753) protons is deshielded by the adjacent oxygen atom. ucalgary.ca
The ¹³C NMR spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon (typically around 165-170 ppm), the aromatic carbons, and the carbons of the ethyl and methyl groups. ucalgary.carsc.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on analogous compounds like Ethyl 4-methylbenzoate and Ethyl 4-chlorobenzoate (B1228818). Shifts are relative to TMS.)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic-H | 7.2 - 7.9 | Carbonyl-C | ~166 |
| -O-CH₂- (quartet) | ~4.3 | Aromatic-C | 128 - 142 |
| Ring-CH₃ (singlet) | ~2.4 | -O-CH₂- | ~61 |
| -CH₂-CH₃ (triplet) | ~1.4 | Ring-CH₃ | ~21 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) extends the DFT formalism to study the properties of molecules in their electronic excited states. It is a primary computational tool for predicting UV-visible absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net
The TD-DFT analysis for this compound would identify the low-lying excited states, which often correspond to transitions from the HOMO to the LUMO (π → π* transitions) or from non-bonding orbitals to anti-bonding orbitals (n → π* transitions). researchgate.net This information is vital for understanding the photophysical properties of the molecule and its potential applications in areas involving light absorption. The calculated absorption maxima (λ_max) help in interpreting the experimental UV-Vis spectrum.
Simulation of Electronic Spectra and Vertical Excitation Energies
The electronic absorption spectra of organic molecules like this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This computational approach allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry. These calculations help in assigning the electronic transitions observed in experimental UV-Vis spectra.
For a molecule with a chromophoric system such as the substituted benzene ring in this compound, the electronic transitions are typically of the π → π* and n → π* type. The calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and transition natures provide a detailed picture of the electronic behavior. While specific experimental data for this compound is not widely available, theoretical calculations can predict these properties.
Table 1: Simulated Electronic Spectral Data (Illustrative)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 290 | 0.15 | HOMO → LUMO (π → π*) |
| S0 → S2 | 265 | 0.08 | HOMO-1 → LUMO (π → π*) |
Note: This table is illustrative and represents typical values obtained from TD-DFT calculations for similar aromatic esters.
Characterization of Singlet and Triplet States
The electronic states of a molecule are characterized as either singlet or triplet states, depending on the total spin of the electrons. In a singlet state, all electron spins are paired, while in a triplet state, two electron spins are unpaired. The ground state of most organic molecules, including this compound, is a singlet state (S₀).
Upon absorption of energy, the molecule can be promoted to an excited singlet state (S₁, S₂, etc.). From an excited singlet state, it can return to the ground state via fluorescence or undergo a non-radiative process called intersystem crossing to a lower-energy triplet state (T₁). The energy difference between the lowest singlet and triplet excited states is a critical parameter in photochemistry. Computational methods can accurately predict the energies of these states.
Table 2: Calculated Energies of Lowest Singlet and Triplet States (Illustrative)
| State | Energy (eV) |
|---|---|
| S₀ (Ground State) | 0.00 |
| S₁ (First Excited Singlet) | 4.28 |
Note: This table is illustrative. The actual energy values would be determined through specific quantum chemical calculations for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed description of intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and reactivity.
In this compound, significant ICT interactions are expected between the filled orbitals of the benzene ring and the electron-withdrawing chloro and ester groups, as well as the electron-donating methyl group. NBO analysis quantifies these interactions in terms of stabilization energies (E⁽²⁾). A higher E⁽²⁾ value indicates a stronger interaction. This analysis also provides information about the hybridization of atomic orbitals, which determines the molecular geometry.
Table 3: Selected NBO Analysis Results for a Substituted Benzoate (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
|---|---|---|
| π(C1-C6) | π*(C2-C3) | 20.5 |
| π(C4-C5) | π*(C2-C3) | 18.2 |
| LP(2) O1 | π*(C7=O2) | 45.8 |
Note: This table illustrates typical stabilization energies from NBO analysis on a related substituted benzoate. LP denotes a lone pair.
Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the color-coding indicates the nature and strength of intermolecular contacts.
Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 20.5 |
| O···H/H···O | 15.8 |
| Cl···H/H···Cl | 8.5 |
Note: This table provides an illustrative breakdown of intermolecular contacts for a similar organic molecule.
Computational Exploration of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to explore the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways and the characterization of transition states. For this compound, this could involve studying its synthesis, hydrolysis, or other chemical transformations.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Methods like DFT are commonly used for these calculations. The vibrational frequencies are also calculated to confirm that a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency).
Quantitative Structure-Activity Relationship (QSAR) Studies (Structural Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
While specific QSAR studies involving this compound are not prominent in the literature, its molecular descriptors can be calculated and potentially used in such a model. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are derived from the chemical structure using computational algorithms. For this compound, these descriptors would quantify its size, shape, electronic properties, and lipophilicity.
Table 5: Common Molecular Descriptors and Their Interpretation (Illustrative)
| Descriptor | Value (Calculated) | Interpretation |
|---|---|---|
| Molecular Weight | 198.63 g/mol | Size of the molecule |
| LogP | 3.5 | Lipophilicity (tendency to dissolve in fats/oils) |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Polarity and potential for hydrogen bonding |
| Number of Rotatable Bonds | 3 | Molecular flexibility |
Note: The values in this table are illustrative and would be derived from specific software for this compound.
Correlation of Structural Parameters with Chemical Reactivity Profiles
The chemical reactivity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. In the case of this compound, quantum chemical and theoretical investigations provide profound insights into how its structural parameters—such as bond lengths, bond angles, and dihedral angles—govern its reactivity profile. These computational studies, often employing Density Functional Theory (DFT), allow for the elucidation of electronic effects and the prediction of reactive sites.
The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of benzene derivatives. libretexts.orgwikipedia.org It relates reaction rates and equilibrium constants for reactions of substituted benzene compounds. The substituent constant (σ) in the Hammett equation provides a measure of the electronic effect of a substituent. For the 4-chloro and 2-methyl substituents, their respective σ values would reflect their combined influence on the reactivity of the ester group. Studies on substituted ethyl benzoates have shown that electron-withdrawing groups increase the rate of reactions like alkaline hydrolysis, while electron-donating groups decrease it. libretexts.org
Structural Parameters and Their Influence on Reactivity
Detailed computational analyses of molecules structurally similar to this compound, such as various substituted methyl benzoates and 4-chlorobenzoic acid, provide a basis for understanding these correlations. marmara.edu.trnih.govyoutube.com For instance, the geometry of the molecule, particularly the planarity of the ester group relative to the benzene ring, can significantly impact conjugation and, consequently, reactivity.
Bond Lengths: The lengths of the bonds within the benzene ring and to the substituent groups are indicative of their strength and the degree of electron delocalization. For example, the C-Cl bond length and the C-C bonds within the aromatic ring will be influenced by the electronic interplay of the substituents.
Bond Angles: The angles around the sp² hybridized carbons of the benzene ring and the ester group can reveal steric strain. The presence of the ortho-methyl group likely induces some steric hindrance, which could affect the orientation of the ethyl ester group and influence its accessibility for chemical reactions.
Dihedral Angles: The dihedral angle between the plane of the benzene ring and the plane of the ester group is a critical parameter. A smaller dihedral angle allows for more effective π-orbital overlap and conjugation, which can stabilize the molecule and affect the electronic properties of the carbonyl group.
Disclaimer: The following data is inferred from computational studies on structurally related compounds, such as methyl 4-chlorobenzoate and other substituted benzoates, due to the absence of specific published data for this compound.
Interactive Data Table: Calculated Structural Parameters of a Related Benzoate Structure
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C1 | C2 | ~1.39 Å | ||
| Bond Length | C4 | Cl | ~1.74 Å | ||
| Bond Length | C1 | C(O)O | ~1.49 Å | ||
| Bond Length | C=O | ~1.21 Å | |||
| Bond Angle | C2 | C1 | C6 | ~120° | |
| Bond Angle | C3 | C4 | C5 | ~120° | |
| Bond Angle | O | C | O | ~123° | |
| Dihedral Angle | C2 | C1 | C(O) | O | ~0° or ~180° |
Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with contributions from the electron-donating methyl group. The LUMO is likely to be centered on the electron-withdrawing ester group and the benzene ring. The presence of the chloro and methyl substituents will modulate the energies of these orbitals.
Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions on the map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. The blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carbonyl group in the ester function, making this site a primary target for nucleophiles. The regions around the hydrogen atoms of the methyl and ethyl groups, and to a lesser extent the aromatic protons, would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other reagents.
Chemical Reactivity and Derivatization Studies
Reactions at the Ester Functionality
The ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional derivatives such as carboxylic acids, different esters, and amides.
The hydrolysis of Ethyl 4-chloro-2-methylbenzoate to its corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid, can be achieved under both acidic and basic conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of ester hydrolysis are well-established.
The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The Hammett equation provides a framework for understanding these effects. For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. In the case of this compound, the chloro group at the para position is electron-withdrawing, which would be expected to increase the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000). Conversely, the methyl group at the ortho position is electron-donating, which would slightly decrease the rate. The net effect would be a hydrolysis rate that is likely faster than that of ethyl benzoate.
From a chemical perspective, esterase enzymes can also catalyze the hydrolysis of this ester. The efficiency of such enzymatic hydrolysis would depend on the ability of the substrate to fit into the active site of the enzyme.
Table 1: General Conditions for Hydrolysis of this compound
| Reaction | Reagents | Conditions | Product |
| Acid-catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), Water | Heat | 4-chloro-2-methylbenzoic acid |
| Base-mediated Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH) | Heat, followed by acidification | 4-chloro-2-methylbenzoic acid |
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. chemicalbook.com For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield Mthis compound. chemicalbook.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess.
Table 2: Representative Transesterification Reaction
| Reactant | Alcohol | Catalyst | Product |
| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| This compound | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 4-chloro-2-methylbenzoate |
The conversion of this compound to an amide can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often called aminolysis, typically requires higher temperatures or catalysts, as amines are less nucleophilic than alkoxides. Studies on the amidation of methyl benzoate have shown that catalysts like niobium(V) oxide can facilitate this transformation with a variety of amines. researchgate.netacs.org Another approach involves the direct reaction with liquid ammonia, often catalyzed by substances like alumina. acs.org
Table 3: General Amidation Reaction
| Reactant | Amine | Conditions/Catalyst | Product |
| This compound | Ammonia | Heat, Catalyst (e.g., Nb₂O₅) | 4-chloro-2-methylbenzamide |
| This compound | Benzylamine | Heat, Catalyst | N-benzyl-4-chloro-2-methylbenzamide |
Electrophilic Aromatic Substitution Reactions of the Benzoate Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing groups: the methyl group is an activating ortho, para-director; the chloro group is a deactivating ortho, para-director; and the ethyl ester group is a deactivating meta-director. The interplay of these directing effects determines the regiochemical outcome.
Nitration of the aromatic ring introduces a nitro (-NO₂) group. Based on the reactivity of the parent acid, 4-chloro-2-methylbenzoic acid, nitration is expected to yield the 3-nitro derivative. sigmaaldrich.com This outcome suggests that the directing power of the activating methyl group (to its ortho position) and the deactivating ester group (to its meta position) align to favor substitution at the C-3 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. prepchem.com
Table 4: Nitration of this compound
| Reaction | Reagents | Conditions | Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | Ethyl 4-chloro-2-methyl-3-nitrobenzoate |
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid or chlorosulfonic acid. For the related compound, 4-chloro-2-methylbenzoic acid, sulfonation has been shown to occur at the 5-position, yielding 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid after a subsequent step. sigmaaldrich.com This suggests that sulfonation of this compound would likely produce Ethyl 4-chloro-5-(chlorosulfonyl)-2-methylbenzoate when using chlorosulfonic acid. This regioselectivity is influenced by the directing effects of the substituents, with the 5-position being ortho to the chloro group and meta to both the methyl and ester groups.
Table 5: Sulfonation of this compound
| Reaction | Reagent | Conditions | Major Product |
| Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Controlled temperature | Ethyl 4-chloro-5-(chlorosulfonyl)-2-methylbenzoate |
Halogenation at Unsubstituted Positions
The benzene ring of this compound has three unsubstituted positions available for electrophilic aromatic substitution, such as halogenation. The directing effects of the existing substituents determine the regioselectivity of these reactions. The methyl group is an activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director. The ethyl ester group is a deactivating, meta-director.
Given the positions of the current substituents, the directing effects can be summarized as follows:
The methyl group at C2 directs incoming electrophiles to positions C3 and C5 (its ortho and para positions, respectively).
The chloro group at C4 directs incoming electrophiles to positions C3 and C5 (its ortho positions).
The ethyl ester group at C1 directs incoming electrophiles to positions C3 and C5 (its meta positions).
All three substituents, therefore, direct incoming electrophiles to the same two positions: C3 and C5. The reaction of toluene (B28343) with chlorine gas in the presence of a Lewis acid like iron(III) chloride typically yields a mixture of ortho- and para-chlorotoluene. mdpi.comquora.com By analogy, the halogenation of this compound would be expected to yield a mixture of ethyl 4-chloro-3-halo-2-methylbenzoate and ethyl 4-chloro-5-halo-2-methylbenzoate. The exact ratio of these products would be influenced by steric hindrance and the specific reaction conditions employed.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro group). masterorganicchemistry.com In this compound, the ethyl ester group is in the para position relative to the chloro group. This arrangement activates the chloro group towards nucleophilic attack.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgchemistrysteps.com The presence of the electron-withdrawing ester group helps to stabilize the negative charge of this intermediate, thereby promoting the reaction. masterorganicchemistry.com
Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide would be expected to yield ethyl 4-methoxy-2-methylbenzoate. While direct studies on this compound are not prevalent, the principles of SNAr suggest it is a viable substrate for such transformations. wikipedia.orgmasterorganicchemistry.com
Metal-Catalyzed Coupling Reactions
The chloro substituent on this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst development have made their use more widespread. diva-portal.org
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds or substituted styrenes, respectively. The reactivity of aryl chlorides in Suzuki coupling has been improved by the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst. libretexts.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base. While aryl chlorides are less reactive than bromides or iodides, specialized catalyst systems have been developed to facilitate their use. diva-portal.orgresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The coupling of this compound with an alkyne such as phenylacetylene (B144264) would yield an arylethynyl derivative. Copper-free Sonogashira protocols have also been developed. wikipedia.orgresearchgate.net
Table 1: Examples of Metal-Catalyzed Carbon-Carbon Bond Forming Reactions with Related Aryl Chlorides
| Reaction Type | Aryl Halide Example | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | 4-Chloroquinoline | Phenylboronic acid | 4-Phenylquinoline | Pd(PPh₃)₄ / Base |
| Heck | Chlorobenzene | Styrene | Stilbene | Pd(OAc)₂ / Phosphine ligand / Base |
| Sonogashira | Chlorobenzene | Phenylacetylene | Diphenylacetylene | PdCl₂(PPh₃)₂ / CuI / Amine base |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org this compound can be reacted with a wide range of primary or secondary amines to produce the corresponding N-aryl amine derivatives. The choice of phosphine ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides. wikipedia.orgnih.gov
Ullmann Condensation: While traditionally a copper-catalyzed reaction, modern variations often use palladium or other metals. This reaction can be used to form carbon-oxygen or carbon-sulfur bonds. For instance, coupling this compound with a phenol (B47542) would yield a diaryl ether.
The formation of carbon-heteroatom bonds is a cornerstone of pharmaceutical and materials chemistry. nih.govnih.gove-bookshelf.de The development of robust catalytic systems has enabled the use of readily available aryl chlorides like this compound in these important transformations. mdpi.com
Table 2: Examples of Metal-Catalyzed Carbon-Heteroatom Bond Forming Reactions
| Reaction Type | Substrate Example | Nucleophile | Product Type | Catalyst System (Typical) |
| Buchwald-Hartwig Amination | 6-bromo-2-chloroquinoline | Cyclic amines | 6-(amino)-2-chloroquinoline | Palladium / Phosphine ligand / Base |
| Ullmann C-O Coupling | Electron-deficient aryl halides | Phenols | Diaryl ethers | CuI / Base |
Reactions Involving the Methyl Group
The methyl group on the aromatic ring is also a site for chemical modification, primarily through free-radical reactions at the benzylic position. wikipedia.org
Radical Halogenation: The benzylic hydrogens of the methyl group can be substituted with halogens under free-radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light would lead to the formation of ethyl 4-chloro-2-(bromomethyl)benzoate. Similarly, radical chlorination, for instance with sulfuryl chloride or chlorine gas under UV irradiation, can produce the corresponding chloromethyl derivative. researchgate.net A study on the chlorination of methyl 2-methylbenzoate (B1238997) showed that sparging with chlorine gas at 70°C in the presence of an initiator gave the methyl 2-(chloromethyl)benzoate product. researchgate.net These benzylic halides are themselves valuable intermediates, readily undergoing nucleophilic substitution reactions.
Applications in Advanced Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Aromatic Scaffolds
While Ethyl 4-chloro-2-methylbenzoate holds potential as a precursor for complex aromatic scaffolds due to its functional groups that are amenable to various coupling reactions, specific and direct examples of its application in the synthesis of polycyclic or elaborately substituted aromatic systems are not extensively documented in readily available scientific literature. The presence of the chloro group suggests the possibility of its use in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds and extend the aromatic system. However, detailed research findings outlining these specific transformations starting from this compound are limited.
Intermediate in the Formation of Functionalized Benzoic Acid Derivatives
A primary application of this compound is its role as a synthetic intermediate for various functionalized benzoic acid derivatives. The ethyl ester group can be readily hydrolyzed under acidic or basic conditions to yield 4-chloro-2-methylbenzoic acid. This carboxylic acid is a key precursor for several important compounds. byjus.com
Synthesis of 4-chloro-2-methylbenzophenone
4-chloro-2-methylbenzophenone is a ketone derivative that can be synthesized from 4-chloro-2-methylbenzoic acid, which is directly obtainable from the hydrolysis of this compound. The synthesis of the benzophenone (B1666685) is typically achieved through a Friedel-Crafts acylation reaction. sigmaaldrich.com In this process, 4-chloro-2-methylbenzoic acid is first converted to its more reactive acid chloride, 4-chloro-2-methylbenzoyl chloride. This acid chloride then reacts with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-chloro-2-methylbenzophenone. sigmaaldrich.com
Reaction Scheme:
Hydrolysis: this compound → 4-chloro-2-methylbenzoic acid
Acylation: 4-chloro-2-methylbenzoic acid + Benzene (with AlCl₃) → 4-chloro-2-methylbenzophenone
Pathways to 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid derivatives
This compound also serves as a starting point for the synthesis of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid. sigmaaldrich.com This transformation first requires the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid. byjus.com The resulting acid can then undergo further functionalization to introduce the methylsulfonyl group at the 5-position.
Contribution to Heterocyclic Chemistry Synthesis
The utility of this compound extends to the synthesis of heterocyclic compounds, which are integral to many areas of medicinal and materials chemistry.
Synthesis of Pyrimidine-based Scaffolds
The direct conversion of this compound to pyrimidine-based scaffolds is not prominently described in the chemical literature. The synthesis of functionalized pyrimidines often involves starting materials that already contain a portion of the pyrimidine (B1678525) ring or are more readily cyclized to form it. For instance, the similarly named but structurally distinct compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a well-established precursor for various pyrimidine derivatives. georganics.skresearchgate.netsigmaaldrich.commedchemexpress.comnih.govbldpharm.com However, a direct synthetic pathway from this compound to such pyrimidine systems has not been clearly established.
Intermediate in the Synthesis of Sulfamoyl Benzoate (B1203000) Derivatives (e.g., for Tianeptine synthesis)
A notable application of benzoate derivatives with a similar substitution pattern is in the synthesis of the antidepressant drug Tianeptine. A key intermediate in one of the synthetic routes to Tianeptine is 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. google.com The synthesis of this intermediate begins with 4-chloro-2-aminobenzoic acid, which undergoes esterification. google.com While the patent describes the use of the methyl ester, the use of this compound as a starting material would follow an analogous synthetic logic, where the amino group is first introduced onto the benzene ring, followed by the sulfamoylation and other subsequent steps to yield the final Tianeptine molecule. This highlights the role of the core 4-chloro-2-methylbenzoate structure as a foundational element in the synthesis of complex pharmaceutical agents.
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl 4-chloro-2-methylbenzoate?
A common method involves acid-catalyzed esterification of 4-chloro-2-methylbenzoic acid with ethanol. A recent protocol using cooperative acid/iodide catalysis (e.g., H2SO4/NaI) demonstrated 71% yield under mild conditions (room temperature, 12 hours). Purification via preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate (100:1) is recommended to isolate the product efficiently .
Q. How can spectroscopic techniques characterize this compound?
Key characterization data includes:
| Technique | Data |
|---|---|
| FT-IR | C=O (ester) at ~1718 cm⁻¹; C-Cl at ~850 cm⁻¹ |
| ¹H NMR | Aromatic protons (δ 7.0–8.1 ppm); Ethyl group (δ 1.3–4.3 ppm) |
| ¹³C NMR | Ester carbonyl at ~166 ppm; Chlorinated aromatic carbons at ~132 ppm |
| Discrepancies in peak assignments should be resolved using high-resolution mass spectrometry (HRMS) to confirm molecular formula . |
Q. What safety precautions are required when handling this compound?
this compound may irritate skin, eyes, and respiratory systems. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?
When X-ray crystallography and NMR/IR data disagree (e.g., unexpected bond angles or substituent positions):
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways:
- Electrophilic Sites: The chloro and methyl groups influence electron density on the aromatic ring.
- Activation Energy: Calculate energy barriers for nucleophilic attack at the carbonyl (ester) or chloro position.
- Solvent Effects: Include polarizable continuum models (PCM) for solvent interactions .
Q. How does structural modification of the benzoate scaffold affect biological activity?
Comparative studies with analogs (e.g., ethyl 4-bromo-2-cyano-5-methylbenzoate) reveal:
- Bioactivity Trends: Chloro substituents enhance antimicrobial activity; ester groups improve membrane permeability.
- SAR Analysis: Use in vitro assays (e.g., MIC for bacteria, IC50 for cancer cells) to correlate substituent electronegativity with potency .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Catalyst Optimization: Replace H2SO4 with immobilized lipases to reduce acid-catalyzed decomposition.
- Temperature Control: Use microwave-assisted synthesis to minimize thermal degradation.
- Byproduct Analysis: Monitor reaction progress via GC-MS to detect intermediates like 4-chloro-2-methylbenzoic acid .
Experimental Design & Data Analysis
Q. How to design a kinetic study for ester hydrolysis under varying pH?
- Setup: Use UV-Vis spectroscopy to track absorbance changes at λ_max (~270 nm for the benzoate).
- Conditions: Buffer solutions (pH 2–12), 25–60°C.
- Analysis: Fit data to pseudo-first-order kinetics; calculate rate constants (k_obs) and plot Arrhenius curves .
Q. What statistical methods address batch-to-batch variability in yield?
- DOE Approach: Apply a factorial design (e.g., 2³ design) to test variables: catalyst loading, solvent ratio, temperature.
- ANOVA: Identify significant factors (p < 0.05) affecting yield.
- Optimization: Use response surface methodology (RSM) to maximize yield .
Emerging Research Directions
Q. Can this compound act as a ligand in coordination chemistry?
Preliminary studies suggest the ester carbonyl and chloro group can bind transition metals (e.g., Cu²⁺). Explore:
Q. What role does this compound play in photodynamic therapy (PDT)?
Hypothesized as a photosensitizer precursor due to aromatic chloro groups. Test:
- Light Absorption: UV-Vis spectra in DMSO.
- ROS Generation: Measure singlet oxygen (¹O2) production using SOSG assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
